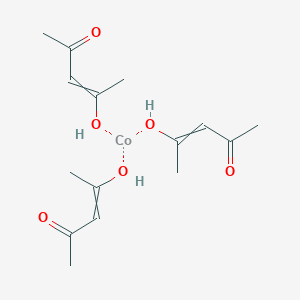
Acétylacétonate de cobalt(III) ; 4-hydroxypent-3-én-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is of significant interest due to its versatile applications in various fields, including catalysis and organic synthesis.
Applications De Recherche Scientifique
Cobalt;4-hydroxypent-3-en-2-one has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme mimetics and metalloproteins.
Industrial Applications: The compound finds use in the production of high-quality semiconductor materials and as a precursor for cobalt oxide nanoparticles
Mécanisme D'action
Target of Action
Cobalt(III) acetylacetonate, also known as Co(acac)3, is a coordination complex derived from the acetylacetonate anion and cobalt ions It is widely used as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound forms a six-membered chelate ring by bonding each oxygen atom of the acetylacetonate anion to the cobalt ion . This structure is crucial for its reactivity and selectivity in various catalytic reactions . The compound is also used to produce homogeneous catalysts by reduction .
Biochemical Pathways
It is known that metal enolates, such as cobalt(iii) acetylacetonate, are used in a plethora of catalyzed reactions . These reactions can influence various biochemical pathways depending on the specific context of use.
Result of Action
Cobalt(III) acetylacetonate has been used for the preparation of a new family of monoporphyrinates, which are interesting for their photochemical and magnetic properties and synthetic applications . It has also been used as a precursor to grow pure Co3O4 with pulsed-spray evaporation chemical vapor deposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cobalt;4-hydroxypent-3-en-2-one typically involves the reaction of cobalt(II) compounds with acetylacetone (4-hydroxypent-3-en-2-one) under elevated temperatures. One common method involves dissolving cobalt(II) acetate tetrahydrate in water and reacting it with acetylacetone. The reaction is carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of cobalt;4-hydroxypent-3-en-2-one follows similar synthetic routes but on a larger scale. The process involves the use of cobalt(II) hydroxide or cobalt(II) oxide, which is reacted with acetylacetone in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III).
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) 2,4-pentanedionate: Similar in structure but may have different ligands.
Nickel(II) 2,4-pentanedionate: Similar coordination chemistry but with nickel instead of cobalt.
Copper(II) 2,4-pentanedionate: Similar coordination chemistry but with copper instead of cobalt.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one is unique due to its specific coordination environment and the reactivity of the cobalt center. This makes it particularly effective in catalytic applications compared to its nickel and copper counterparts .
Propriétés
Numéro CAS |
21679-46-9 |
|---|---|
Formule moléculaire |
C15H21CoO6 |
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
cobalt(3+);(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Clé InChI |
RHCQEPWEBDOALW-MUCWUPSWSA-K |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
SMILES isomérique |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] |
Key on ui other cas no. |
21679-46-9 |
Description physique |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Co(ACAC)3 cobalt(III) tris(acetylacetonate) tris(acetylacetonate)cobalt(III) tris(acetylacetonate)cobalt(III), ion(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















